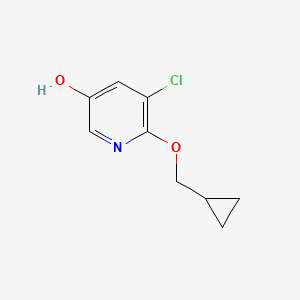
5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol is a chemical compound with the molecular formula C9H10ClNO2 It is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and a cyclopropylmethoxy group
Vorbereitungsmethoden
The synthesis of 5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol typically involves several steps. One common method includes the chlorination of a pyridine derivative followed by the introduction of the cyclopropylmethoxy group. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and efficiency .
Analyse Chemischer Reaktionen
5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the reagents used.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of various chemical products and materials
Wirkmechanismus
The mechanism of action of 5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol can be compared with other similar compounds, such as:
5-Chloro-6-methoxypyridin-3-ol: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.
6-(Cyclopropylmethoxy)pyridin-3-ol: Lacks the chlorine atom, which may affect its reactivity and applications.
Biologische Aktivität
5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol is a compound that has recently garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chlorine atom and a cyclopropylmethoxy group. This unique structure contributes to its biological activity and interaction with various molecular targets.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈ClN₁O₂ |
| Molecular Weight | 201.62 g/mol |
| Solubility | Soluble in organic solvents |
| LogP (Partition Coefficient) | 3.1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may inhibit certain inflammatory mediators and microbial enzymes, leading to observed anti-inflammatory and antimicrobial effects.
Enzyme Inhibition
The compound has shown potential as an inhibitor of kynurenine 3-monooxygenase (KMO), an enzyme involved in the kynurenine pathway, which is crucial for regulating immune responses and inflammation . In vitro studies demonstrated that modifications at the 5-position of the pyridine ring enhance its potency against KMO, suggesting that structural optimization could yield more effective inhibitors .
Antimicrobial Properties
In studies evaluating antimicrobial efficacy, this compound exhibited significant inhibitory effects against various bacterial strains. For example, it showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range.
Anti-inflammatory Effects
The compound's anti-inflammatory properties were assessed using cellular models. It was found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use in treating inflammatory diseases .
Case Studies
- Case Study on KMO Inhibition :
-
Case Study on Antimicrobial Activity :
- Objective : To assess the antimicrobial effects against clinical isolates.
- Method : MIC values were determined using broth microdilution methods.
- Results : The compound exhibited MIC values ranging from 1 to 8 µg/mL against selected pathogens, highlighting its potential as an antimicrobial agent.
Eigenschaften
Molekularformel |
C9H10ClNO2 |
|---|---|
Molekulargewicht |
199.63 g/mol |
IUPAC-Name |
5-chloro-6-(cyclopropylmethoxy)pyridin-3-ol |
InChI |
InChI=1S/C9H10ClNO2/c10-8-3-7(12)4-11-9(8)13-5-6-1-2-6/h3-4,6,12H,1-2,5H2 |
InChI-Schlüssel |
IPXDMMOVNXLRBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1COC2=C(C=C(C=N2)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















